REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[NH:10]([CH2:12][CH2:13][OH:14])[NH2:11]>C(O)C>[NH2:9][C:8]1[N:10]([CH2:12][CH2:13][OH:14])[N:11]=[CH:4][C:5]=1[C:6]#[N:7]
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Name
|
|
Quantity
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4.88 g
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
|
4.4 g
|
Type
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reactant
|
Smiles
|
N(N)CCO
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
|
CUSTOM
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Details
|
The resulting solution stirred for 10 h at 95° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under vacuum
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Type
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CUSTOM
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Details
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The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCO)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |